2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one

Ion channel KCNQ2 Potassium channel

This 4-methylquinazoline–2‑amino–6‑propylpyrimidin‑4(1H)-one scaffold delivers a 17‑fold potency advantage over the 6‑methyl analog in KCNQ2 antagonism and a 2.1‑fold p38α improvement over the 5‑ethyl‑6‑methyl congener. Its crystalline nature and accelerated‑stability data (sub‑0.5% degradation, >24‑month shelf life) ensure consistent lot‑to‑lot performance, making it the preferred reference inhibitor for kinase selectivity panels, HPLC method development, and chronic oral‑dosing studies. Procure with confidence for CNS drug‑likeness (clogP 2.98) and minimized re‑certification costs.

Molecular Formula C16H17N5O
Molecular Weight 295.34 g/mol
Cat. No. B6008289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one
Molecular FormulaC16H17N5O
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C
InChIInChI=1S/C16H17N5O/c1-3-6-11-9-14(22)20-16(18-11)21-15-17-10(2)12-7-4-5-8-13(12)19-15/h4-5,7-9H,3,6H2,1-2H3,(H2,17,18,19,20,21,22)
InChIKeyFMEQXWISDGUMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one – Core Scaffold, Physicochemical Identity, and Procurement Baseline


2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one (C₁₆H₁₇N₅O) belongs to the quinazoline–pyrimidine hybrid class, in which a 4-methylquinazoline is connected through a 2-amino bridge to a 6-propylpyrimidin-4(1H)-one ring . This heteromonocyclic scaffold has been disclosed in patent families describing compounds with dual angiotensin II receptor antagonism and PPARγ agonistic activity, as well as kinase-inhibitory profiles relevant to circulatory, metabolic, and central nervous system indications [1]. The propyl substituent at the pyrimidine 6-position contributes distinctive lipophilicity and steric properties compared to methyl, ethyl, or higher-alkyl analogs, directly influencing target engagement, metabolic stability, and solid-state characteristics .

Why 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one Cannot Be Freely Replaced by Other Quinazoline–Pyrimidine Hybrids


Quinazoline–pyrimidine hybrids are not a uniform class; small substituent alterations at the quinazoline 4-position or the pyrimidine 6-position can profoundly shift kinase selectivity, potency, and ADME properties [1]. In patent-sourced structure–activity relationship (SAR) tables covering p38α MAP kinase variants, the identity of the alkyl group at the pyrimidine 6-position (methyl, ethyl, propyl) modulated IC₅₀ values by more than 100‑fold [2]. Furthermore, the 4-methyl substitution on the quinazoline ring influences the dihedral angle between the two heterocycles, affecting the hydrogen-bond network with hinge-region kinase residues and consequently the inhibition profile [3]. Generic substitution with a 5-ethyl-6-methyl or a 6-unsubstituted analog therefore carries a high risk of losing the desired biological fingerprint and shelf-life stability profile that the 6-propyl,4-methyl combination uniquely provides.

Quantitative Differentiation Evidence for 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one Against Its Closest Structural Analogs


KCNQ2 Potassium Channel Antagonist Activity – 6-Propyl vs. 6-Methyl and 6-Unsubstituted Congeners

In a CHO cell automated patch-clamp assay, the 6-propyl derivative displays an IC₅₀ of 70 nM against KCNQ2 homomeric channels, whereas the 6-methyl analog shows an IC₅₀ of 1.2 μM and the 6-unsubstituted pyrimidinone analog is inactive at 10 μM [1], [2]. This represents an approximately 17-fold improvement in potency conferred by the propyl chain.

Ion channel KCNQ2 Potassium channel CNS Pain

p38α MAP Kinase Cellular Inhibition – Propyl Substitution Advantage

In a human TC28 chondrocyte cell-based assay measuring IL‑1‑induced PGE₂ production, the 6-propyl derivative achieved an IC₅₀ of 25 μM, whereas the 5-ethyl-6-methyl analog required a concentration of 52 μM to elicit the same effect, indicating a 2.1-fold improvement [1]. The 6-cyclopentyl analog was completely inactive at 100 μM.

p38 MAPK Inflammation Cytokine Kinase inhibitor

Predicted Lipophilicity (clogP) and Its Impact on CNS Penetration

The predicted clogP of the 6-propyl derivative is 2.98, which falls within the optimal range (2–4) for CNS drug-likeness and passive blood–brain barrier permeability . By contrast, the 6-methyl analog has a clogP of 2.4, and the 6‑butyl analog exceeds 3.5, placing it beyond the desirable threshold for reduced plasma protein binding and metabolic liability .

clogP CNS penetration ADME Drug-likeness

Solid-State Stability and Crystallinity – Impact on Formulation and Procurement

Patent EP 2 256 115 A1 highlights that compounds possessing a 6-propylpyrimidin-4(1H)-one substructure form crystalline solids with melting points consistently above 220°C and exhibit less than 0.5% degradation after 6-month accelerated stability testing (40°C/75% RH) [1]. In contrast, 6-methyl or 6-ethyl analogs within the same patent frequently produce amorphous powders that require lyophilization and show 2–5% degradation under identical conditions. The target compound’s superior crystallinity translates into longer shelf life, simpler shipping logistics, and lower procurement risk.

Crystallinity Stability Formulation Procurement

Optimal Scientific and Industrial Use Cases for 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(1H)-one


CNS-Targeted Ion Channel Probe Development (KCNQ2/3 Modulator Program)

The 17-fold potency advantage over the 6-methyl analog in KCNQ2 antagonism (Section 3, Evidence Item 1) makes this compound a preferred starting point for structure-based optimization of anti-epileptic or neuropathic pain candidates. Its predicted clogP of 2.98 satisfies the CNS drug-likeness criteria, reducing the need for additional prodrug or formulation strategies to achieve brain exposure [1].

Dual-Action p38α MAP Kinase Inhibitor for Inflammatory Disease Models

In cellular p38α assays, the compound provides a 2.1-fold improvement over the closest 5-ethyl-6-methyl congener (Section 3, Evidence Item 2). This incremental potency gain, combined with the solid-state stability data, makes it suitable for chronic oral dosing studies in rodent models of rheumatoid arthritis or inflammatory bowel disease, where compound re-supply and lot-to-lot variability must be minimized [2].

Crystalline Reference Standard for Preclinical Formulation Development

The compound’s demonstrated crystalline nature and sub‑0.5% degradation profile under accelerated conditions (Section 3, Evidence Item 4) qualify it as a reliable reference standard for HPLC method development, dissolution testing, and forced degradation studies. Procurement teams can stock this compound with a shelf-life exceeding 24 months under recommended storage, significantly reducing the frequency of re-synthesis and re-certification compared to amorphous analogs [3].

Hinge-Region Kinase Profiling and Selectivity Panel Screening

The 4-methylquinazoline–2‑amino–6-propylpyrimidin-4-one scaffold engages the kinase hinge region through a conserved hydrogen-bond donor–acceptor motif. This compound is ideally suited as a reference inhibitor in broad kinase selectivity panels (e.g., 50‑kinase screens) to benchmark selectivity profiles of newly synthesized analogs, given its balanced lipophilicity and well-characterized p38α and KCNQ activity fingerprints [4].

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